Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

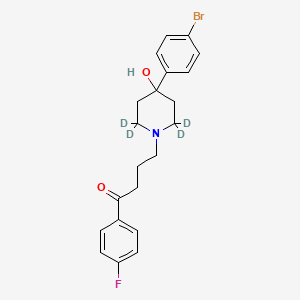

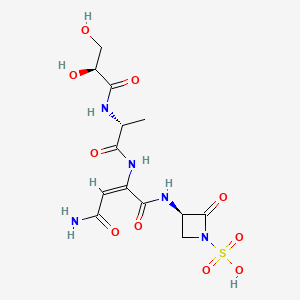

Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether is a chemical compound with the molecular formula C40H39F2NO3Si and a molecular weight of 647.82 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether is complex, with a molecular formula of C40H39F2NO3Si . It is related to Ezetimibe, a cholesterol absorption inhibitor .Physical And Chemical Properties Analysis

Ezetimibe Hydroxy tert-Butyldiphenylsilyl Ether appears as a foam and is soluble in Chloroform and Ethyl Acetate . It should be stored at -20° C .Aplicaciones Científicas De Investigación

Cholesterol Absorption Inhibition

Ezetimibe is known for its ability to inhibit the absorption of cholesterol by blocking the passage of dietary and biliary cholesterol across the intestinal wall. This action makes it a valuable compound for studying cholesterol metabolism and related disorders .

Antihypercholesterolemic Activity

Studies have shown that ezetimibe can improve aqueous solubility, dissolution, and pharmacodynamic properties, which are crucial in antihypercholesterolemic activity. This makes it an important subject for research into cardiovascular diseases and their treatment .

Atherosclerosis Research

In animal models, such as apo E knockout mice, ezetimibe has been shown to reduce plasma cholesterol levels significantly and inhibit the development of atherosclerosis. This suggests its use in researching the prevention and treatment of atherosclerosis .

Pharmacokinetic Studies

The compound’s absorption, conjugation, and excretion profile provide a basis for pharmacokinetic studies, which are essential for understanding drug behavior within the body .

Drug Solubility Enhancement

Ezetimibe has been used in studies aiming to enhance drug solubility through the preparation of ternary cyclodextrin complex systems, which is an important aspect of pharmaceutical research .

Modeling of Drug Analogues

Research into ezetimibe analogues involves ligand-based studies and synthesis modeling, which can lead to the development of new therapeutic agents with improved efficacy or reduced side effects .

Mecanismo De Acción

- NPC1L1 plays a crucial role in promoting intestinal cholesterol uptake via an ezetimibe-sensitive pathway .

- Lower levels of cholesterol in liver cells prompt them to absorb more cholesterol from circulation, ultimately reducing circulating cholesterol levels .

Target of Action

Mode of Action

Pharmacokinetics

- Ezetimibe is well-absorbed after oral administration. It primarily binds to plasma proteins. Ezetimibe undergoes glucuronidation in the liver. The majority of the drug and its metabolites are excreted in feces. Ezetimibe does not affect the absorption of fat-soluble vitamins or nutrients .

Propiedades

IUPAC Name |

(3R,4S)-3-[(3S)-3-[tert-butyl(diphenyl)silyl]oxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H39F2NO3Si/c1-40(2,3)47(34-10-6-4-7-11-34,35-12-8-5-9-13-35)46-37(28-14-18-30(41)19-15-28)27-26-36-38(29-16-24-33(44)25-17-29)43(39(36)45)32-22-20-31(42)21-23-32/h4-25,36-38,44H,26-27H2,1-3H3/t36-,37+,38-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRBPHYMIRLKDFY-NVLDWDGTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC(CCC3C(N(C3=O)C4=CC=C(C=C4)F)C5=CC=C(C=C5)O)C6=CC=C(C=C6)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)O[C@@H](CC[C@@H]3[C@H](N(C3=O)C4=CC=C(C=C4)F)C5=CC=C(C=C5)O)C6=CC=C(C=C6)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H39F2NO3Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00724532 |

Source

|

| Record name | (3R,4S)-3-[(3S)-3-{[tert-Butyl(diphenyl)silyl]oxy}-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

647.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1217748-67-8 |

Source

|

| Record name | (3R,4S)-3-[(3S)-3-{[tert-Butyl(diphenyl)silyl]oxy}-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00724532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid](/img/structure/B564182.png)

![7-Aminotetrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B564197.png)